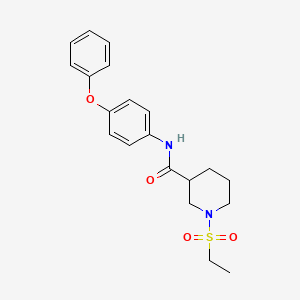![molecular formula C15H17NO4S2 B5323376 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DMTS, is a sulfonamide compound that has been widely used in scientific research. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory cytokines and chemokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compound has low solubility in water and may require the use of organic solvents for experiments. In addition, this compound has not been extensively studied in vivo and its potential side effects are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. In addition, studies are needed to determine the optimal dosage and administration of this compound for clinical use. Further studies are also needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of more water-soluble analogs of this compound may increase its potential for clinical use.
In conclusion, this compound is a sulfonamide compound that has shown potential therapeutic effects in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Further research is needed to fully understand its potential therapeutic effects and to determine its optimal dosage and administration for clinical use.
Synthesemethoden
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide can be synthesized through a simple reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 152-154°C.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of inflammatory cytokines and chemokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-19-11-8-9-15(13(10-11)20-2)22(17,18)16-12-6-4-5-7-14(12)21-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXLSGXBHXQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)

![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)

![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)